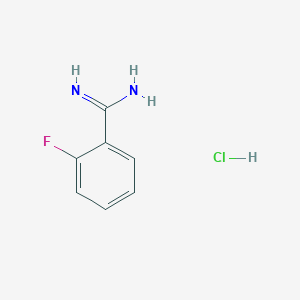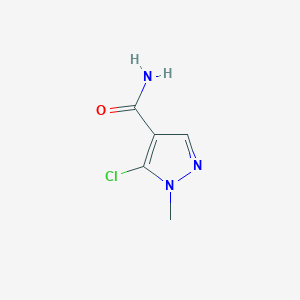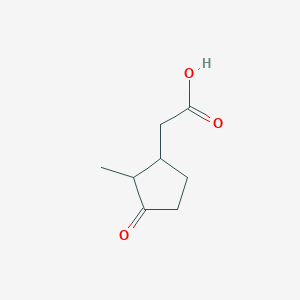
2-Fluorobenzamidine hydrochloride
Overview
Description
“2-Fluorobenzamidine hydrochloride” is a chemical compound with the molecular formula C7H8ClFN2 . It has a molecular weight of 174.60 g/mol . The compound is also known by other names such as “2-fluorobenzimidamide hydrochloride”, “2-Fluoro-benzamidine hydrochloride”, and "2-fluorobenzenecarboximidamide Hydrochloride" .
Molecular Structure Analysis
The IUPAC name of the compound is 2-fluorobenzenecarboximidamide;hydrochloride . The InChI string is InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H and the Canonical SMILES is C1=CC=C(C(=C1)C(=N)N)F.Cl . These representations provide a detailed view of the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, a study has shown that derivatives of the compound have been used as corrosion inhibitors . These derivatives exhibited mixed-type corrosion inhibition characteristics by blocking the active sites on the surface of carbon steel .
Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass of the compound is 174.0360041 g/mol and the monoisotopic mass is also 174.0360041 g/mol .
Scientific Research Applications
Corrosion Inhibition and Biocide Applications
2-Fluorobenzamidine hydrochloride and its derivatives have been studied for their effectiveness as corrosion inhibitors and biocide agents. A study by Abousalem et al. (2019) found that fluorophenyl-2,2′-bichalcophenes, including 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine, demonstrated significant corrosion protection for carbon steel in hydrochloric acid. This compound also exhibited biocidal action against bacteria responsible for microbial influenced corrosion (MIC) (Abousalem, Ismail, & Fouda, 2019).
Antimutagenic and Antioxidant Properties
In the field of drug discovery, the antimutagenic properties of fluoroaryl-2,2′-bichalcophene derivatives have been explored. Hussin et al. (2014) synthesized a series of these compounds and evaluated their antimutagenicity using the Ames Salmonella/microsomal assay. The study found that these derivatives significantly reduced mutagenicity induced by certain chemicals, indicating their potential for further anticancer studies. Additionally, the fluorine substitution in these compounds was found to alter their antimutagenic properties (Hussin, Ismail, Alzahrani, & El-Sayed, 2014).
Antitumor Activity
Stojković et al. (2006) investigated the antitumor activity of fluoro-substituted benzothiazole hydrochloride salts. These compounds showed promising cytotoxic activity against various human carcinoma cell lines and significant antitumor activity in vivo against murine melanoma, fibrosarcoma, and squamous cell carcinoma. This study highlights the potential of fluoro-substituted compounds in cancer treatment (Stojković, Karminski-Zamola, Racané, Tralić-Kulenović, Glavaš-Obrovac, Ivanković, & Radačić, 2006).
Radiopharmaceutical Applications
Fluorobenzamides, including fluorobenzamidine derivatives, have been evaluated as potential dopaminergic receptor-based positron tomography radiopharmaceuticals. Lannoye et al. (1990) developed radiosynthetic procedures for producing N-[18F]fluoroalkylated analogues of raclopride, a dopaminergic D-2 receptor antagonist, highlighting their potential use in brain imaging and receptor studies (Lannoye, Moerlein, Parkinson, & Welch, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzamidine, a structurally similar compound, interacts with various proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and others
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
2-Fluorobenzamidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial in studying the regulation of protease activity in various biological processes. Additionally, this compound can bind to specific receptors on cell surfaces, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with proteases results in enzyme inhibition, which can prevent the breakdown of certain proteins . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-tumor activity, by inhibiting cancer cell proliferation and inducing apoptosis . At higher doses, this compound can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile. Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
2-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJPGDATCBGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471023 | |
| Record name | 2-Fluorobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57075-81-7 | |
| Record name | 2-Fluorobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-benzamidine; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

